molecular formula C23H24BrO3P B12546250 [2-(3-Hydroxypropoxy)-2-oxoethyl](triphenyl)phosphanium bromide CAS No. 141951-48-6

[2-(3-Hydroxypropoxy)-2-oxoethyl](triphenyl)phosphanium bromide

Cat. No.: B12546250
CAS No.: 141951-48-6
M. Wt: 459.3 g/mol
InChI Key: ABARRFMDHPFUGB-UHFFFAOYSA-M
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Description

2-(3-Hydroxypropoxy)-2-oxoethylphosphanium bromide is an organophosphorus compound that features a triphenylphosphonium group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the triphenylphosphonium group imparts unique properties to the molecule, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypropoxy)-2-oxoethylphosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 2-bromoethyl acetate, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent, such as dichloromethane or tetrahydrofuran. The reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 2-(3-Hydroxypropoxy)-2-oxoethylphosphanium bromide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypropoxy)-2-oxoethylphosphanium bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound to phosphines.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as thiolates, amines, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of triphenylphosphine oxide derivatives.

    Reduction: Formation of triphenylphosphine derivatives.

    Substitution: Formation of various substituted triphenylphosphonium compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-Hydroxypropoxy)-2-oxoethylphosphanium bromide is used as a reagent in organic synthesis. Its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of complex molecules.

Biology

In biological research, the compound is studied for its potential as a mitochondrial targeting agent. The triphenylphosphonium group facilitates the accumulation of the compound in mitochondria, making it useful for studying mitochondrial function and dysfunction.

Medicine

In medicine, 2-(3-Hydroxypropoxy)-2-oxoethylphosphanium bromide is investigated for its potential therapeutic applications. Its ability to target mitochondria makes it a candidate for the development of drugs aimed at treating mitochondrial diseases and related disorders.

Industry

In industrial applications, the compound is used as a catalyst or catalyst precursor in various chemical processes. Its unique properties make it valuable for enhancing the efficiency and selectivity of catalytic reactions.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypropoxy)-2-oxoethylphosphanium bromide involves its interaction with molecular targets, primarily within the mitochondria. The triphenylphosphonium group facilitates the compound’s accumulation in the mitochondrial matrix, where it can exert its effects. The compound may interact with mitochondrial enzymes, affecting their activity and influencing mitochondrial function. Additionally, it may participate in redox reactions, impacting the cellular redox state and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Hydroxypropoxy)-2-oxoethylphosphanium chloride
  • 2-(3-Hydroxypropoxy)-2-oxoethylphosphanium iodide
  • 2-(3-Hydroxypropoxy)-2-oxoethylphosphanium fluoride

Uniqueness

2-(3-Hydroxypropoxy)-2-oxoethylphosphanium bromide is unique due to its specific combination of functional groups and the presence of the bromide ion. This combination imparts distinct chemical and physical properties, making it different from other similar compounds. The bromide ion can influence the compound’s reactivity and interactions with other molecules, providing unique opportunities for its use in various applications.

Properties

CAS No.

141951-48-6

Molecular Formula

C23H24BrO3P

Molecular Weight

459.3 g/mol

IUPAC Name

[2-(3-hydroxypropoxy)-2-oxoethyl]-triphenylphosphanium;bromide

InChI

InChI=1S/C23H24O3P.BrH/c24-17-10-18-26-23(25)19-27(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22;/h1-9,11-16,24H,10,17-19H2;1H/q+1;/p-1

InChI Key

ABARRFMDHPFUGB-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CC(=O)OCCCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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